3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate 3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 650140-02-6
VCID: VC16914226
InChI: InChI=1S/C20H19NO4/c1-2-20(22)25-15-3-4-16-5-7-17(8-6-16)9-10-18-11-13-19(14-12-18)21(23)24/h2,5-14H,1,3-4,15H2
SMILES:
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol

3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate

CAS No.: 650140-02-6

Cat. No.: VC16914226

Molecular Formula: C20H19NO4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate - 650140-02-6

Specification

CAS No. 650140-02-6
Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
IUPAC Name 3-[4-[2-(4-nitrophenyl)ethenyl]phenyl]propyl prop-2-enoate
Standard InChI InChI=1S/C20H19NO4/c1-2-20(22)25-15-3-4-16-5-7-17(8-6-16)9-10-18-11-13-19(14-12-18)21(23)24/h2,5-14H,1,3-4,15H2
Standard InChI Key MMXJSDBAXDQALF-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)OCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate integrates three critical components:

  • A 4-nitrophenyl group, which introduces strong electron-withdrawing characteristics due to the nitro (-NO₂) substituent.

  • An ethenyl bridge (-CH=CH-) connecting two aromatic systems, enabling π-conjugation.

  • A propyl prop-2-enoate moiety, providing ester functionality and alkyl chain flexibility.

The nitro group at the para position of the phenyl ring significantly influences the compound's electronic properties, enhancing its dipole moment and potential for charge-transfer interactions . The ethenyl bridge facilitates extended conjugation, a feature shared with ethyl 3-(4-nitrophenyl)prop-2-enoate , which exhibits a planar geometry conducive to resonance stabilization.

Molecular Dimensions and Stability

While exact experimental data for 3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate are unavailable, comparisons to analogous compounds suggest:

PropertyEthyl 3-(4-nitrophenyl)prop-2-enoate Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate Estimated for Target Compound
Molecular FormulaC₁₁H₁₁NO₄C₁₂H₁₃NO₄C₂₀H₁₉NO₄
Molecular Weight (g/mol)221.21235.24337.37
Boiling Point (°C)Not reported334.5~400 (predicted)
Density (g/cm³)Not reported1.2061.25–1.30 (estimated)

The extended aromatic system in the target compound likely increases thermal stability compared to simpler esters like ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate . Computational modeling would be required to confirm these predictions.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into two primary building blocks:

  • 4-Nitrophenyl ethenyl phenyl intermediate: Likely synthesized via a Heck coupling reaction between 4-nitrostyrene and a brominated phenyl precursor.

  • Propyl prop-2-enoate chain: Introduced through esterification or transesterification reactions.

Stepwise Assembly

A plausible synthesis involves:

  • Formation of the ethenyl bridge: Palladium-catalyzed coupling of 4-nitrostyrene with 4-bromophenylboronic acid under Suzuki-Miyaura conditions .

  • Esterification: Reaction of the resulting biphenyl system with prop-2-enoic acid chloride in the presence of propyl alcohol, analogous to methods used for ethyl 3-(4-nitrophenyl)prop-2-enoate .

Critical challenges include:

  • Steric hindrance during esterification due to the bulky aromatic system

  • Nitro group stability under acidic or high-temperature conditions

Comparative Analysis with Structural Analogs

The table below highlights key differences between the target compound and related molecules:

FeatureTarget CompoundEthyl 3-(4-nitrophenyl)prop-2-enoate 2-(2,4-dibromophenoxy)ethyl prop-2-enoate
Aromatic Substitution4-Nitrophenyl ethenyl4-Nitrophenyl2,4-Dibromophenoxy
Ester ChainPropyl prop-2-enoateEthyl prop-2-enoateEthyl prop-2-enoate
Molecular Weight337.37 g/mol221.21 g/mol350.00 g/mol
Predicted ReactivityHigh (conjugated system)ModerateLow (bromine steric effects)

The propyl chain in the target compound may enhance solubility in nonpolar solvents compared to ethyl esters , while the ethenyl bridge increases rigidity relative to single-bonded systems .

Research Gaps and Future Directions

Current literature reveals three critical knowledge gaps:

  • Experimental characterization: Absence of FT-IR, NMR, and X-ray crystallography data for the target compound.

  • Application-specific testing: No studies on its performance in polymer matrices or optical devices.

  • Toxicological profile: Required for biomedical or environmental applications.

Priority research areas should include:

  • Optimization of synthetic yields through catalyst screening (e.g., Buchwald-Hartwig amination variants)

  • Computational studies mapping frontier molecular orbitals to predict reactivity

  • Fabrication of thin films for electro-optical testing

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